molecular formula C8H6ClFO2 B3331956 1-(5-Chloro-4-fluoro-2-hydroxyphenyl)ethanone CAS No. 865451-01-0

1-(5-Chloro-4-fluoro-2-hydroxyphenyl)ethanone

Cat. No. B3331956
Key on ui cas rn: 865451-01-0
M. Wt: 188.58 g/mol
InChI Key: VOQMFPPAYMCUTJ-UHFFFAOYSA-N
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Patent
US09096600B2

Procedure details

Acetyl chloride (3.6 mL, 51 mmol) was added to 4-chloro-3-fluorophenol (5.1 g, 35 mmol) and the resulting mixture was heated at 60° C. for 2 hours. Aluminum trichloride (7.0 g, 52 mmol) was added and the mixture was heated at 180° C. for 30 minutes. The mixture was cooled to room temperature. The mixture was cooled to 0° C. and 1 N HCl solution (100 mL) was added dropwise over 30 minutes. The precipitate was washed well with water and dried under vacuum to give the desired compound (6.6 g, 100%).
Quantity
3.6 mL
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:3])[CH3:2].[Cl:5][C:6]1[CH:11]=[CH:10][C:9]([OH:12])=[CH:8][C:7]=1[F:13].[Cl-].[Cl-].[Cl-].[Al+3]>Cl>[Cl:5][C:6]1[C:7]([F:13])=[CH:2][C:1]([OH:3])=[C:10]([C:9](=[O:12])[CH3:8])[CH:11]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
3.6 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
5.1 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)O)F
Step Two
Name
Quantity
7 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 180° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C.
WASH
Type
WASH
Details
The precipitate was washed well with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=CC(=C(C1)C(C)=O)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 6.6 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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